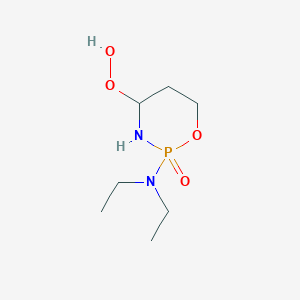
4-Hydroperoxydechlorocyclophosphamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-4’-hydroperoxycyclophosphamide is a derivative of cyclophosphamide, a widely used anti-cancer prodrug. This compound is known for its ability to cross-link DNA, leading to the induction of apoptosis in T cells. It is an active metabolite of cyclophosphamide and plays a crucial role in its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-4’-hydroperoxycyclophosphamide typically involves the hydroxylation of cyclophosphamide. One method involves the use of unspecific peroxygenases (UPOs) from fungi like Marasmius rotula, which can selectively hydroxylate cyclophosphamide using hydrogen peroxide as a cosubstrate . This enzymatic approach yields high purity products with minimal side reactions.
Industrial Production Methods
Industrial production of Diethyl-4’-hydroperoxycyclophosphamide often relies on chemical synthesis methods developed in the 1970s. These methods involve the preparation of perfosfamide (4-hydroperoxycyclophosphamide) as a precursor, which then decays intracellularly to form the active metabolite .
化学反应分析
Types of Reactions
Diethyl-4’-hydroperoxycyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4-ketocyclophosphamide.
Reduction: It can be reduced to form less reactive metabolites.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroperoxy group.
Common Reagents and Conditions
Common reagents used in the reactions of Diethyl-4’-hydroperoxycyclophosphamide include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields .
Major Products Formed
The major products formed from the reactions of Diethyl-4’-hydroperoxycyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and 4-ketocyclophosphamide .
科学研究应用
Cancer Therapy
4-Hydroperoxydechlorocyclophosphamide is primarily utilized in cancer treatment due to its cytotoxic properties. It acts as an alkylating agent, which means it can bind to DNA, leading to cross-linking and subsequent cell death. The mechanism of action involves the formation of phosphoramide mustard, which is responsible for the compound's antitumor effects.
Developmental Toxicology
Research has demonstrated that this compound has notable embryotoxic effects, particularly when administered during critical periods of development.
Embryotoxic Effects
- Cell Cycle Disruption in Embryos : In studies involving post-implantation rat embryos, 4-OOH-deClCP was shown to induce significant cell cycle disruptions, leading to increased apoptosis and developmental abnormalities .
- DNA Damage and Teratogenicity : The compound's ability to induce DNA damage correlates with its teratogenic effects, suggesting that exposure during key developmental stages can lead to severe outcomes .
Case Study Overview
Several studies have documented the effects of this compound in various experimental settings:
作用机制
Diethyl-4’-hydroperoxycyclophosphamide exerts its effects by cross-linking DNA, which leads to the induction of apoptosis in T cells. This process is independent of caspase receptor activation and involves the production of reactive oxygen species (ROS), which activate the mitochondrial death pathway . The compound’s molecular targets include DNA and various cellular proteins involved in the apoptotic pathway.
相似化合物的比较
Similar Compounds
Cyclophosphamide: The parent compound, widely used as an anti-cancer prodrug.
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, known for its therapeutic effects.
Phosphoramide Mustard: Another active metabolite of cyclophosphamide, involved in DNA cross-linking.
Uniqueness
Diethyl-4’-hydroperoxycyclophosphamide is unique due to its specific ability to induce apoptosis through ROS production and mitochondrial pathway activation. Unlike its parent compound, it does not rely on caspase receptor activation, making it a valuable tool in studying alternative apoptotic pathways .
属性
CAS 编号 |
76353-74-7 |
|---|---|
分子式 |
C7-H17-N2-O4-P |
分子量 |
224.19 g/mol |
IUPAC 名称 |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
InChI 键 |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
规范 SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
外观 |
white crystalline powder, hygroscopic |
纯度 |
98% |
同义词 |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















